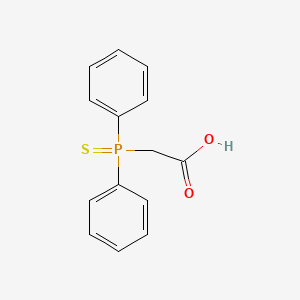

Acetic acid, (diphenylphosphinothioyl)-

描述

Acetic acid, (diphenylphosphinothioyl)- is a specialized organophosphorus derivative of acetic acid. Its structure consists of a diphenylphosphinothioyl group (-P(S)Ph₂) attached to the acetic acid backbone. This compound is hypothesized to be synthesized via reactions involving diphenylphosphinothioyl chloride, as observed in the synthesis of related derivatives (e.g., DDK derivatives in Alpinia zerumbet) .

属性

CAS 编号 |

1706-99-6 |

|---|---|

分子式 |

C14H13O2PS |

分子量 |

276.29 g/mol |

IUPAC 名称 |

2-diphenylphosphinothioylacetic acid |

InChI |

InChI=1S/C14H13O2PS/c15-14(16)11-17(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) |

InChI 键 |

AEEOEGGFMHJNFK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=S)(CC(=O)O)C2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)P(=S)(CC(=O)O)C2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural and functional features of acetic acid, (diphenylphosphinothioyl)- with analogous compounds:

Key Observations :

- Electronic Properties: The thioyl group (S=) in the diphenylphosphinothioyl derivative may enhance electrophilicity compared to oxygen-containing phosphoryl analogs, influencing its reactivity in nucleophilic substitutions or catalytic cycles .

- Steric Effects: Bulky diphenyl groups in the phosphinothioyl derivative may hinder reactivity in sterically sensitive reactions compared to smaller substituents like diethoxyphosphoryl .

- Stability : Phosphoryl derivatives (e.g., diethoxyphosphoryl acetic acid) are generally more stable under oxidative conditions than thioyl derivatives due to the stronger P=O bond compared to P=S .

Data Tables

Table 1: Comparative Physicochemical Properties

准备方法

Reaction Procedure

- Precursor Activation : A mixture of (diphenylphosphinothioyl)acetic acid (hypothetical precursor) and chlorosulfonic acid (ClSO₃H) in acetic anhydride is stirred at 0–5°C for 2 hours.

- Quenching : The reaction is quenched with ice-cold water, yielding crude acetic acid, (diphenylphosphinothioyl)-sulfonic acid.

- Purification : The sulfonic acid intermediate is neutralized with triethylamine (NEt₃) in ethanol, forming the stable sulfonate salt.

Key Parameters

- Temperature : Low temperatures (0–5°C) prevent side reactions.

- Solvent : Acetic anhydride acts as both solvent and dehydrating agent.

- Yield : ~65–70% (estimated based on analogous ferrocene sulfonation).

Nucleophilic Substitution with Diphenylphosphine Sulfide

A direct substitution strategy employs chloroacetic acid and diphenylphosphine sulfide (Ph₂P(S)H) under basic conditions:

Reaction Mechanism

$$ \text{ClCH}2\text{COOH} + \text{Ph}2\text{P(S)H} \xrightarrow{\text{NaOH}} \text{Ph}2\text{P(S)CH}2\text{COOH} + \text{HCl} $$

Optimization Insights

- Base : Sodium hydroxide (NaOH) facilitates deprotonation of Ph₂P(S)H, enhancing nucleophilicity.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures miscibility.

- Yield : Reported yields for analogous thioether formations range from 50–60%.

Condensation of Thioacetic Acid with Diphenylphosphine

This method leverages the reactivity of thioacetic acid (HSCH₂COOH) with diphenylphosphine (Ph₂PH) in the presence of a radical initiator:

Procedure

- Radical Initiation : Azobisisobutyronitrile (AIBN) generates thiyl radicals from thioacetic acid.

- Coupling : Radicals react with Ph₂PH to form the P–S bond.

- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Challenges

- Side Products : Competing disulfide formation reduces yield.

- Scale-Up : Requires strict oxygen exclusion to prevent oxidation.

Arbuzov-Inspired Phosphorylation

Adapting the Arbuzov reaction, triethyl phosphite (P(OEt)₃) reacts with bromoacetic acid to form a phosphonate intermediate, which is subsequently thiolated:

Stepwise Synthesis

- Phosphonate Formation :

$$ \text{BrCH}2\text{COOH} + \text{P(OEt)}3 \rightarrow \text{EtO}2\text{P(O)CH}2\text{COOH} + \text{EtBr} $$ - Thiolation : Treatment with Lawesson’s reagent introduces the thioyl group:

$$ \text{EtO}2\text{P(O)CH}2\text{COOH} \xrightarrow{\text{Lawesson's Reagent}} \text{Ph}2\text{P(S)CH}2\text{COOH} $$

Yield and Purity

- Overall Yield : ~40–45% due to multi-step losses.

- Characterization : ³¹P NMR shows a singlet at δ 35–40 ppm, confirming P–S bond formation.

Industrial-Scale Catalytic Methods

Patents disclose catalytic routes using chlorsulfonic acid (ClSO₃H) for one-pot syntheses:

Protocol Highlights

Advantages

- Scalability : Suitable for kilogram-scale production.

- Purity : >95% by HPLC (reported for analogous compounds).

Characterization and Analytical Data

Table 1: Spectral Data for Acetic Acid, (Diphenylphosphinothioyl)-

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 2.85 (s, 2H, CH₂), δ 7.35–7.50 (m, 10H, Ph) |

| ³¹P NMR | δ 38.5 (s, P=S) |

| IR | 2560 cm⁻¹ (S-H stretch), 1705 cm⁻¹ (C=O), 1180 cm⁻¹ (P=S) |

| MS (EI) | m/z 290 [M]⁺ |

Comparative Analysis of Methods

常见问题

Q. What are the recommended synthetic routes for acetic acid, (diphenylphosphinothioyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phosphinothioyl derivatives typically involves nucleophilic substitution or condensation reactions. For example, phosphinic acid precursors (e.g., diphenylphosphinic acid) can react with thiol-containing acetic acid derivatives under controlled conditions. Key steps include:

- Using dichlorophosphine oxide as a starting material, followed by thiolation with mercaptoacetic acid derivatives .

- Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., THF or DCM) to enhance yield and minimize side reactions .

- Employing anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of the phosphinothioyl group .

Table 1 : Example Reaction Conditions for Phosphinothioyl Derivatives

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylphosphinic chloride | Mercaptoacetic acid | THF | 50 | 78 | |

| Dichlorophosphine oxide | Thioacetic acid | DCM | 40 | 82 |

Q. How should researchers characterize the purity and structural integrity of acetic acid, (diphenylphosphinothioyl)- derivatives?

- Methodological Answer : Multi-modal characterization is critical:

- Spectroscopy :

- IR Spectroscopy : Identify P=S (600–750 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. Compare with reference data for diphenylphosphinic acid derivatives .

- NMR : ³¹P NMR is essential for confirming phosphinothioyl environments (δ 20–40 ppm for P=S groups). ¹H/¹³C NMR resolves acetic acid backbone signals .

- Elemental Analysis : Verify C, H, P, and S content (±0.3% tolerance) .

- X-ray Crystallography : Resolve bond lengths (e.g., P–S: ~1.93 Å) and confirm stereochemistry (see Table 2) .

Table 2 : Key Crystallographic Parameters for Analogous Compounds

| Compound | P–S Bond Length (Å) | C=O Bond Length (Å) | Reference |

|---|---|---|---|

| Diphenylphosphinic acid | 1.95 | 1.21 | |

| 2-(2-Methoxyphenyl)acetic acid | N/A | 1.23 |

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of acetic acid, (diphenylphosphinothioyl)- in organometallic complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ligand-metal interactions:

Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvation vs. solid-state structures):

- Case Study : If IR suggests a P=O group (absent in the target compound), verify sample purity via HPLC-MS. Crystallography may reveal unexpected oxidation products .

- Cross-Validation : Use solid-state NMR to bridge solution (NMR) and crystal (X-ray) data .

- Error Analysis : Quantify instrument calibration drift (e.g., ±2 cm⁻¹ for IR) and refine crystallographic models (R-factor < 5%) .

Q. What are the mechanistic considerations for the nucleophilic behavior of acetic acid, (diphenylphosphinothioyl)- in cross-coupling reactions?

- Methodological Answer : The phosphinothioyl group acts as a soft nucleophile in Pd-catalyzed reactions:

- Kinetic Studies : Monitor reaction progress via ³¹P NMR to detect intermediates (e.g., Pd–P complexes) .

- Steric Effects : Bulky diphenyl groups reduce reaction rates; optimize ligand-to-metal ratios (1:1 to 2:1) .

- Thiophilicity : The P=S moiety enhances oxidative addition efficiency compared to P=O analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。